

A Technical Guide to the Biochemical Properties of Human PRDX3(103-112)

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Compound of Interest

Compound Name: PRDX3(103-112), human

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biochemical properties of the human Peroxiredoxin 3 (PRDX3) peptide fragment spanning amino acids 103-112. The focus of this document is on the hyperoxidized, specifically sulfonated (SO₃), form of this peptide, which has recently been identified as a novel and specific biomarker for ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation.^{[1][2][3]} This guide will delve into the peptide's role in the context of the full-length PRDX3 protein, its involvement in ferroptotic signaling, and the experimental protocols relevant to its study.

Peroxiredoxin 3 is a key mitochondrial antioxidant enzyme responsible for detoxifying peroxides.^{[4][5]} The 103-112 region is of particular significance as it contains the highly conserved peroxidatic cysteine residue (Cys108), which is central to the catalytic activity of the enzyme.^[5] Under conditions of excessive oxidative stress, as seen in ferroptosis, this cysteine can be irreversibly hyperoxidized to sulfinic (SO₂H) or sulfonic (SO₃H) acid, leading to a functional switch of the protein.^{[2][3]}

Physicochemical Properties of PRDX3(103-112)

The human PRDX3(103-112) peptide is a decapeptide. The specific amino acid sequence can be determined from the full-length human PRDX3 protein sequence (UniProt ID: P30048).^[5]

Amino Acid Sequence of Human PRDX3 (Residues 103-112):

D-G-L-C-T-E-H-P-V-R

(Determined from UniProt sequence P30048)

Quantitative Data Summary

As the identification of hyperoxidized PRDX3(103-112) as a ferroptosis marker is a recent discovery, specific quantitative biochemical data for the isolated peptide is limited in publicly available literature. The existing quantitative data primarily relates to the cellular effects observed upon the hyperoxidation of the full-length PRDX3 protein.

Parameter	Description	Observed Effect/Value	Reference
Molecular Weight	Calculated molecular weight of the unmodified PRDX3(103-112) peptide.	1171.32 Da	[6]
Cell Viability	Effect of PRDX3 hyperoxidation on cell viability in the presence of ferroptosis inducers (e.g., erastin, RSL3).	PRDX3 knockout cells show increased resistance to ferroptosis inducers.	[3][7]
Cystine Uptake	Impact of hyperoxidized PRDX3 on the cellular uptake of cystine.	Hyperoxidized PRDX3 inhibits cystine uptake, promoting ferroptosis.	[1][2][3]

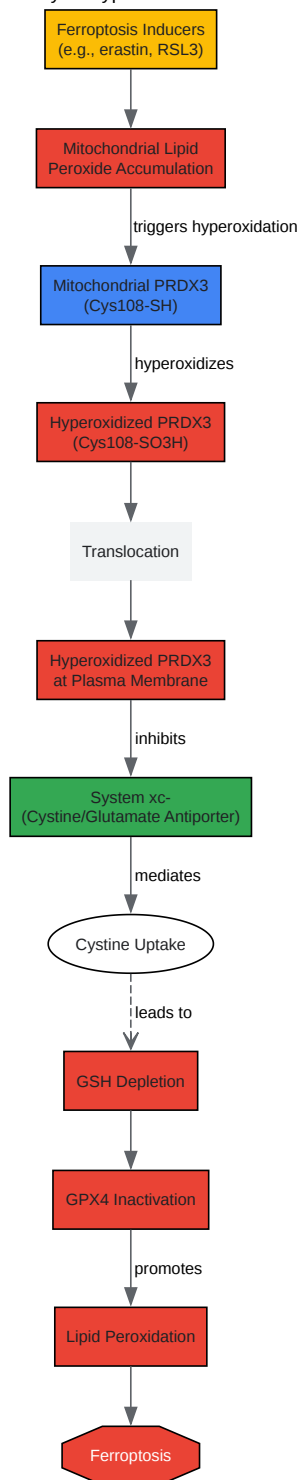
Role in Ferroptosis Signaling

The hyperoxidation of PRDX3 at Cys108 within the 103-112 region serves as a critical molecular switch that transforms the protein from a protective antioxidant into a pro-ferroptotic

factor.[1][2] This process is initiated by the accumulation of mitochondrial lipid peroxides during ferroptosis.[3]

Signaling Pathway of Hyperoxidized PRDX3 in Ferroptosis

Signaling Pathway of Hyperoxidized PRDX3 in Ferroptosis

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Caption: Workflow of Hyperoxidized PRDX3 in Ferroptosis Induction.

Experimental Protocols

Detection of Hyperoxidized PRDX3 by Immunoblotting

This protocol is adapted from standard methods for detecting hyperoxidized peroxiredoxins.^[8]^[9]^[10]

1. Sample Preparation:

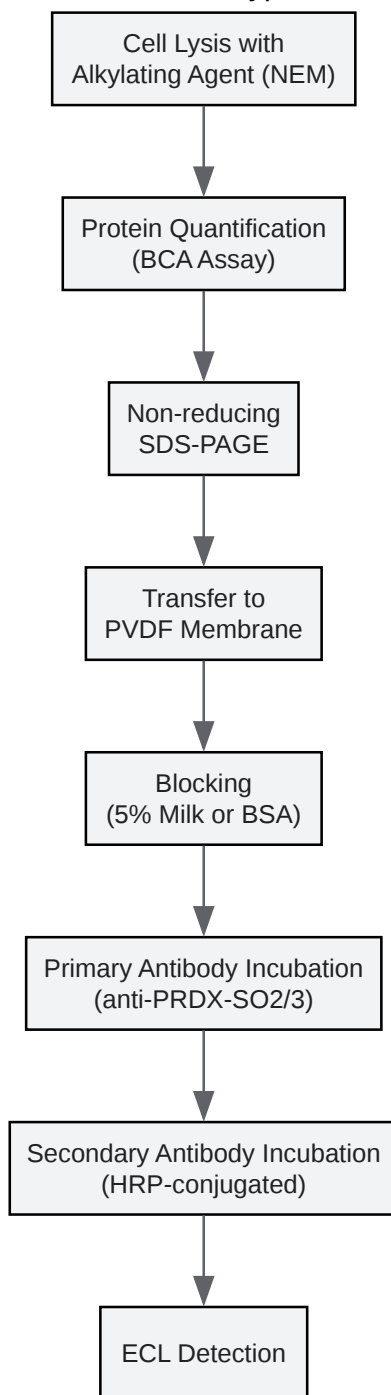
- Lyse cells in a buffer containing an alkylating agent, such as N-ethylmaleimide (NEM), to block free thiol groups and prevent post-lysis oxidation. A typical lysis buffer would be RIPA buffer supplemented with protease inhibitors and 20-50 mM NEM.
- Quantify protein concentration using a standard method like the BCA assay.

2. SDS-PAGE and Western Blotting:

- Separate 20-40 µg of protein lysate on a 12-15% SDS-polyacrylamide gel under non-reducing conditions.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for hyperoxidized peroxiredoxins (anti-PRDX-SO₂/3) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Experimental Workflow for Immunoblotting

Workflow for Detection of Hyperoxidized PRDX3

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Caption: Immunoblotting Workflow for Hyperoxidized PRDX3.

Solid-Phase Synthesis of Sulfonated PRDX3(103-112) Peptide

This is a generalized protocol based on established methods for solid-phase peptide synthesis (SPPS) of sulfated peptides.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

1. Resin Preparation:

- Start with a suitable solid support resin, such as a Rink Amide resin for a C-terminally amidated peptide.

2. Peptide Chain Assembly:

- Utilize Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the stepwise addition of amino acids.
- For the cysteine at position 108, use a protected cysteine residue (e.g., Fmoc-Cys(Trt)-OH) to prevent side reactions.

3. On-Resin Sulfation (Post-synthetic modification):

- After assembling the full peptide chain, selectively deprotect the hydroxyl group of a tyrosine residue if sulfation is desired on tyrosine, or perform a modification on the cysteine thiol to introduce a sulfonate group. For direct synthesis of a Cys-SO₃H peptide, specialized building blocks or post-synthetic oxidation are required. Given the context of hyperoxidation, the sulfonation occurs on the cysteine. A common method for introducing a sulfonate group is through oxidation of the thiol.

4. Cleavage and Deprotection:

- Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

5. Purification and Analysis:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Conclusion

The hyperoxidized form of the human PRDX3(103-112) peptide has emerged as a highly specific and valuable biomarker for ferroptosis. Its formation, translocation, and subsequent inhibition of cystine uptake represent a novel signaling pathway in this mode of cell death. While direct quantitative biochemical data for the isolated peptide is still forthcoming, the methodologies and understanding of its role in the context of the full-length protein provide a solid foundation for further research. This technical guide serves as a resource for scientists and drug development professionals aiming to investigate the role of hyperoxidized PRDX3 in various pathological conditions and to explore its potential as a diagnostic or therapeutic target.

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